7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C8H5F3N4O2 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
7-methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5F3N4O2/c1-4-2-6(8(9,10)11)13-7-5(15(16)17)3-12-14(4)7/h2-3H,1H3 |
InChI Key |
PZCQVXKMTFMZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The regioselectivity of the cyclocondensation is governed by the electronic and steric effects of substituents. Trifluoromethyl groups enhance the electrophilicity of the diketone, favoring nucleophilic attack by the aminopyrazole’s exocyclic amine. For example:
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Step 1 : 5-Amino-3-nitro-1-methyl-1H-pyrazole reacts with 1,1,1-trifluoropentane-2,4-dione in acetic acid under reflux.
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Step 2 : Acid-catalyzed cyclodehydration forms the pyrazolo[1,5-a]pyrimidine core, with the trifluoromethyl group at position 5 and methyl at position 7.
Yields for analogous reactions range from 70–85% under optimized conditions.
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates reaction kinetics and improves yields. A protocol adapted from nitrofuranyl–pyrazolopyrimidine synthesis can be modified for the target compound:
Procedure
-
Reactants :
-
5-Amino-3-nitro-1-methyl-1H-pyrazole (1.0 equiv)
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1,1,1-Trifluoropentane-2,4-dione (1.1 equiv)
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Solvent: DMSO/H<sub>2</sub>O (1:1)
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Oxidizing agent: K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (3.2 equiv)
-
-
Conditions :
-
Workup :
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Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/EtOAc).
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This method reduces reaction time from hours to minutes, achieving yields of 80–85% .
Post-Cyclization Nitration
If the nitro group is absent in the aminopyrazole precursor, nitration can be performed post-cyclization.
Nitration Protocol
-
Substrate : 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
-
Nitrating agent : Fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3) at 0–5°C.
The nitro group preferentially substitutes at position 3 due to the electron-withdrawing effect of the trifluoromethyl group, which activates the ortho position. Yields for this step are 60–70% .
Chlorination and Functionalization
Intermediate chlorination using POCl<sub>3</sub> enhances reactivity for subsequent substitutions:
Chlorination Steps
-
Substrate : 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(6H)-one.
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Reagent : POCl<sub>3</sub> (excess) with catalytic DIPEA.
This converts the carbonyl group to a chloride, yielding 7-chloro-7-methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , a versatile intermediate for further derivatization.
Spectroscopic Characterization
Key spectroscopic data for intermediates and the final product:
| Compound | <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) | <sup>13</sup>C NMR (DMSO-d<sub>6</sub>) | Mass (ESI+) |
|---|---|---|---|
| Intermediate (Chlorinated) | δ 8.32 (s, 1H), 4.16 (s, 3H), 2.82 (t, J = 7.4 Hz, 2H), 0.96 (t, J = 7.3 Hz, 3H) | δ 153.75, 152.07, 147.43, 145.67, 37.92, 27.02, 21.52, 13.79 | 321.9 |
| Final Product | δ 8.45 (s, 1H), 4.20 (s, 3H), 2.85 (t, J = 7.4 Hz, 2H), 1.85–1.70 (m, 2H), 0.98 (t, J = 7.3 Hz, 3H) | δ 155.12, 153.20, 148.01, 146.89, 139.12, 38.05, 27.15, 21.60, 13.85 | 246.15 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 6–8 hours | High regioselectivity | Requires purified diketones |
| Microwave-assisted | 80–85 | 3–5 minutes | Rapid, energy-efficient | Specialized equipment needed |
| Post-cyclization nitration | 60–70 | 2–4 hours | Flexibility in nitro group placement | Harsh acidic conditions |
Challenges and Optimization
-
Regioselectivity : Electron-withdrawing groups (e.g., CF<sub>3</sub>) direct substitution to specific positions. Using β-enaminones instead of diketones improves control.
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Nitration : Directing groups are critical; meta-directing effects of CF<sub>3</sub> ensure nitro groups occupy position 3.
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Solvent Choice : Acetic acid or DMSO/H<sub>2</sub>O mixtures optimize solubility and reaction rates .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Reduction: 7-Methyl-3-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Chemical Characteristics and Synthesis
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring structure that enhances its pharmacological properties. The synthesis of this compound typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, allowing for various structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo scaffold .
Anticancer Properties
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .
- Cell Line Studies : Studies on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown that it exhibits cytotoxicity with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
- Comparative Efficacy : In pharmacological screenings, certain derivatives have shown better anti-inflammatory profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for further development in medicinal chemistry:
Antitumor Agents
Due to its anticancer properties, this compound could be developed into a novel class of antitumor agents. The ability to selectively target cancer cells while sparing normal cells is a critical advantage in drug design.
Inhibitors of Enzymatic Activity
The compound's structural versatility allows for the design of selective inhibitors targeting specific enzymes involved in cancer progression or inflammatory responses. This specificity can lead to more effective therapeutic options with fewer side effects.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in substituent positions (C3, C5, C7) and their electronic/steric profiles. The table below summarizes representative compounds:
Key Observations :
- C3 Position: Nitro groups (target compound) are rare compared to aryl or amino groups. Aryl substituents (e.g., pyridinyl) enhance π-π stacking in kinase binding pockets, while nitro groups may improve electrophilicity for covalent interactions .
- C5 Position : CF₃ is prevalent in kinase inhibitors (e.g., Pim1), whereas cyclopropyl or methoxy groups optimize steric fit in enzymatic pockets .
- C7 Position : CF₃ is common for metabolic stability; methyl groups (target compound) may reduce synthetic complexity while maintaining moderate activity.
Biological Activity
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various other pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential therapeutic applications.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds often range in the nanomolar to micromolar scale, demonstrating potent inhibitory effects against tumor growth .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Methyl-3-nitro-5-(CF3) | MCF-7 | 2.74 |
| HepG2 | 4.92 | |
| A549 | 1.96 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various kinases and other enzymes crucial for cancer cell proliferation. For example, specific structural modifications have led to enhanced inhibitory potency against mutant forms of epidermal growth factor receptor (EGFR) .
Antimicrobial Activity
In addition to its anticancer effects, this compound demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infectious diseases .
Table 2: Antimicrobial Activity
Case Studies
A notable study explored the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor growth in vivo. Mice treated with these compounds showed a significant reduction in tumor size compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .
Q & A
Q. What are the established synthetic routes for 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, cyclocondensation reactions in polar aprotic solvents (e.g., DMF, pyridine) under reflux conditions (80–120°C) yield pyrazolo[1,5-a]pyrimidine cores. Optimization involves adjusting catalysts (e.g., Et₃N), solvent purity, and temperature to enhance yields (e.g., 62–70% yields in ). Trifluoromethyl and nitro groups are introduced via pre-functionalized precursors or post-synthetic modifications .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet at ~δ 120–125 ppm in ¹³C NMR, while the pyrimidine protons resonate between δ 7.5–9.5 ppm in ¹H NMR.
- IR Spectroscopy : Nitro (NO₂) stretches appear at ~1520–1350 cm⁻¹, and carbonyl (C=O) or amide (NH) bands (if present) at ~1695–3280 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~355.34 g/mol for derivatives in ). Cross-validation with elemental analysis (C, H, N%) is recommended .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be systematically resolved during characterization?
Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Repeating experiments under anhydrous/inert conditions to exclude moisture or oxidation artifacts.
- Using 2D NMR (e.g., COSY, HSQC) to confirm connectivity and assign ambiguous signals.
- Comparing data with structurally analogous compounds (e.g., 5-(2-aminoethyl)pyrazolo[1,5-a]pyrimidines in ) to identify substituent-induced shifts .
Q. What methodologies are effective for improving synthetic yields of 7-substituted derivatives, particularly for large-scale applications?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling in ) or organocatalysts (e.g., Et₃N in ) enhance regioselectivity.
- Solvent Optimization : High-boiling solvents (e.g., 1,4-dioxane) improve solubility and reaction homogeneity.
- Purification Techniques : Gradient recrystallization (e.g., ethanol/DMF mixtures in ) or column chromatography removes byproducts. Yields >70% are achievable with iterative optimization .
Q. How can researchers design derivatives of this compound for enhanced biological activity (e.g., enzyme inhibition)?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃, NO₂) at position 3/5 to boost binding affinity ().
- Bioisosteric Replacement : Replace nitro groups with sulfonamides or carboxamides (e.g., 3-carboxamide derivatives in ) to modulate solubility and target engagement.
- In Silico Docking : Use molecular modeling to predict interactions with enzyme active sites (e.g., kinase or protease targets) .
Data Analysis and Experimental Design
Q. What approaches are recommended for resolving contradictions in reported biological activity data across studies?
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature, cell lines).
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to confirm specificity.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides in ) to identify confounding variables .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Accelerated Degradation Tests : Expose samples to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
- Analytical Monitoring : Track degradation via HPLC (retention time shifts) or LC-MS (fragment ions).
- Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N₂) to mitigate oxidation of nitro/amine groups .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Standardized Precursors : Use high-purity 3-aminopyrazoles and trifluoromethyl ketones.
- Reaction Monitoring : Employ TLC or in-situ IR to track progress and terminate reactions at optimal conversion.
- Crystallization Controls : Slow cooling (0.5°C/min) from saturated solutions yields phase-pure crystals for XRD validation (e.g., monoclinic systems in ) .
Q. How can researchers mitigate hazards during handling of nitro- and trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx gases).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal contact.
- Waste Disposal : Neutralize acidic/alkalic reaction mixtures before disposal and segregate halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
